

Hemoglobin Fukuyama: A Technical Guide to its Pathophysiology and Associated Conditions

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Introduction

Hemoglobin Fukuyama is a rare structural variant of the beta-globin chain of hemoglobin. First identified in the late 1980s, its clinical significance has been a subject of some debate, with initial reports suggesting it to be a clinically silent polymorphism, while later evidence points towards a potential association with hematological abnormalities. This technical guide provides a comprehensive overview of the molecular basis of **Hemoglobin Fukuyama**, its pathophysiology, and the experimental methodologies used for its characterization.

Molecular Basis of Hemoglobin Fukuyama

Hemoglobin Fukuyama is characterized by a single point mutation in the beta-globin gene (HBB) on chromosome 11. This mutation results in an amino acid substitution at position 77 of the beta-globin chain, where histidine is replaced by tyrosine ($\beta 77(\text{EF1})\text{His} \rightarrow \text{Tyr}$).^[1] This alteration occurs in the EF1 interhelical segment of the protein.

A fetal variant, Hemoglobin F-Fukuyama, has also been described, which involves a different mutation in the gamma-globin chain: $\text{A}\gamma\text{T43}(\text{CD2})\text{Asp} \rightarrow \text{Asn}$.

Pathophysiology

The pathophysiology of conditions related to **Hemoglobin Fukuyama** is primarily linked to the potential for hemoglobin instability, although this remains an area with conflicting reports.

The initial discovery of **Hemoglobin Fukuyama** in a 64-year-old Japanese male did not find any associated hematological or clinical abnormalities. The researchers hypothesized that because the amino acid substitution is located in an internal, non-helical segment of the beta-globin chain and is not involved in heme-heme interactions or interchain contacts, it would not affect the stability of the hemoglobin molecule.

However, a subsequent case report of an Indonesian individual with **Hemoglobin Fukuyama** was associated with congenital hemolytic anemia and thalassemia, based on the abstract's medical subject headings.^[2] More recent studies have also reported an association between **Hemoglobin Fukuyama** and microcytic hypochromic anemia.^{[3][4]}

The presumed mechanism for clinical manifestations, when present, follows the general pathophysiology of unstable hemoglobins:

- **Decreased Hemoglobin Stability:** The substitution of histidine with the bulkier tyrosine residue may disrupt the tertiary structure of the beta-globin chain, leading to decreased molecular stability.
- **Hemoglobin Precipitation:** Unstable hemoglobin is prone to denaturation and precipitation within the erythrocyte, forming aggregates known as Heinz bodies.
- **Red Blood Cell Membrane Damage:** Heinz bodies can attach to the inner surface of the red blood cell membrane, leading to increased membrane rigidity and permeability.
- **Hemolysis:** The damaged erythrocytes are recognized and removed from circulation by the reticuloendothelial system, particularly in the spleen, resulting in extravascular hemolysis and chronic hemolytic anemia.

The discrepancy in clinical presentation may be due to co-inheritance of other genetic factors, such as thalassemia traits, which could exacerbate the effects of a mildly unstable hemoglobin variant.

Quantitative Data

The following tables summarize the available quantitative data from the initial case report and more recent studies.

Table 1: Hematological Data from the First Reported Case of **Hemoglobin Fukuyama**

Parameter	Value	Reference Range
Hemoglobin (Hb)	12.7 g/dL	Not provided
Packed Cell Volume (PCV)	0.38 L/L	Not provided
Red Blood Cell Count (RBC)	$3.80 \times 10^{12}/L$	Not provided
Mean Corpuscular Volume (MCV)	94.6 fL	Not provided
Mean Corpuscular Hemoglobin (MCH)	33.4 pg	Not provided
Mean Corpuscular Hemoglobin Concentration (MCHC)	35.3 g/dL	Not provided
Total Bilirubin	0.8 mg/dL	Not provided

Source: Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.

Table 2: Hemoglobin Fractionation in the First Reported Case

Hemoglobin Fraction	Proportion
Hemoglobin Fukuyama (Hb X)	46.1%
Hemoglobin A (Hb A)	50.8%
Hemoglobin A2 (Hb A2)	3.0%

Source: Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.

Table 3: Hematological Data from a Recent Study Associating Hb Fukuyama with Anemia

Parameter	Value
Hemoglobin (Hb)	64 g/L
Mean Corpuscular Volume (MCV)	71.5 fL
Mean Corpuscular Hemoglobin (MCH)	21.5 pg

Source: As reported in recent literature reviews.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The characterization of **Hemoglobin Fukuyama** and other hemoglobin variants involves a combination of protein and genetic analysis techniques.

Hemoglobin Variant Screening and Identification

- Isoelectric Focusing (IEF): This high-resolution electrophoretic technique separates hemoglobin variants based on their isoelectric point (pI).[\[5\]](#)[\[6\]](#)
 - Principle: Hemoglobins migrate through a pH gradient in a gel medium (e.g., thin-layer agarose with carrier ampholytes) until they reach the pH that corresponds to their pI, at which point their net charge is zero and migration ceases.[\[5\]](#)[\[6\]](#)
 - Methodology:
 - Sample Preparation: A hemolysate is prepared by lysing washed red blood cells with a hypotonic solution.
 - Electrophoresis: The hemolysate is applied to a thin-layer agarose gel containing carrier ampholytes that establish a pH gradient.
 - Separation: A high voltage is applied across the gel, causing the hemoglobin variants to migrate to their respective isoelectric points.
 - Visualization: The separated hemoglobin bands are visualized by staining (e.g., with a heme-specific stain) and identified by comparing their positions to those of known hemoglobin standards.

Globin Chain Analysis

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This chromatographic method is used to separate and quantify individual globin chains.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Principle: Globin chains are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C4 column) is used with a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase causes the globin chains to elute at different retention times according to their relative hydrophobicity.[\[8\]](#)[\[9\]](#)
 - Methodology:
 - Sample Preparation: Hemolysate is prepared from washed erythrocytes.
 - Chromatography: The hemolysate is injected into the HPLC system.
 - Elution: A gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the globin chains.
 - Detection: The eluted chains are detected by their absorbance at 220 nm.
 - Quantification: The area under each peak is integrated to determine the relative amount of each globin chain.

Hemoglobin Stability Testing

- Isopropanol Stability Test: This is a simple and rapid screening test for unstable hemoglobins.[\[10\]](#)[\[11\]](#)
 - Principle: Isopropanol, a non-polar solvent, weakens the hydrophobic interactions that stabilize the hemoglobin molecule. Unstable hemoglobins will precipitate more rapidly than normal hemoglobin in a 17% isopropanol solution.[\[10\]](#)[\[11\]](#)
 - Methodology:
 - Reagent Preparation: A solution of 17% isopropanol in 0.1 M Tris-HCl buffer, pH 7.4, is prepared.

- Incubation: Fresh hemolysate is added to the isopropanol/buffer solution and incubated at 37°C.
- Observation: The solution is observed for the formation of a flocculent precipitate. A positive result for an unstable hemoglobin is indicated by precipitation within 20 minutes, while normal hemoglobin remains in solution for at least 30-40 minutes.
- Heat Stability Test: This test assesses the heat lability of hemoglobin variants.
 - Principle: Unstable hemoglobins will denature and precipitate when heated, while normal hemoglobin remains stable.[\[10\]](#)
 - Methodology:
 - Incubation: A fresh hemolysate in a phosphate buffer (pH 7.4) is incubated in a water bath at 50°C for up to 2 hours.
 - Observation: The solution is periodically examined for the presence of a precipitate. The formation of a significant precipitate indicates the presence of an unstable hemoglobin.

Genetic Analysis

- DNA Sequencing: This is the definitive method for identifying the specific mutation in the globin genes.
 - Principle: The nucleotide sequence of the HBB gene is determined to identify the point mutation responsible for the amino acid substitution.
 - Methodology:
 - DNA Extraction: Genomic DNA is extracted from the patient's whole blood.
 - Polymerase Chain Reaction (PCR): The HBB gene is amplified using specific primers.
 - Sequencing: The amplified PCR product is sequenced using methods such as Sanger sequencing.

- Analysis: The resulting DNA sequence is compared to the reference sequence of the HBB gene to identify any mutations.

Visualizations

Caption: Experimental workflow for the identification and characterization of **Hemoglobin Fukuyama**.

Caption: Postulated pathophysiological pathway for clinically significant **Hemoglobin Fukuyama**.

Conclusion

Hemoglobin Fukuyama is a rare beta-globin variant whose clinical impact appears to be variable. While the initial report suggested it was clinically silent, emerging evidence indicates a potential association with mild to moderate microcytic hypochromic anemia, consistent with the pathophysiology of an unstable hemoglobin. The definitive diagnosis and characterization of **Hemoglobin Fukuyama** rely on a combination of protein analysis techniques, including isoelectric focusing and reverse-phase HPLC, hemoglobin stability assays, and confirmation by DNA sequencing of the HBB gene. Further research is warranted to fully elucidate the factors that may influence the clinical phenotype of individuals with this hemoglobin variant.

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References

- 1. Hb Fukuyama [beta 77(EF1)His----Tyr]: a new abnormal hemoglobin discovered in a Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hb Fukuyama or alpha 2 beta(2)77(EF1)His----Tyr observed in an Indonesian female - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. HAEMOGLOBIN PATTERN ANALYSIS - Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Newborn Screening for Sick Cell Disease and Other Hemoglobinopathies: A Short Review on Classical Laboratory Methods—Isoelectric Focusing, HPLC, and Capillary Electrophoresis [mdpi.com]
- 7. Rapid and Sensitive Assessment of Globin Chains for Gene and Cell Therapy of Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. HAEMATOLOGICAL METHODS - Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Isopropanol precipitation test - Chemwatch [chemwatch.net]
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